4,5-Epoxy-2-hexenoic acid

Übersicht

Beschreibung

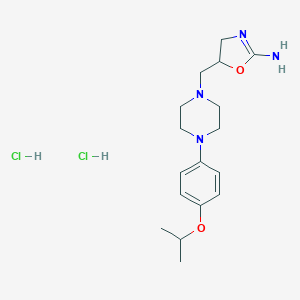

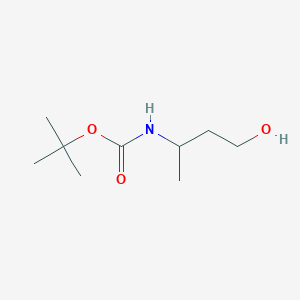

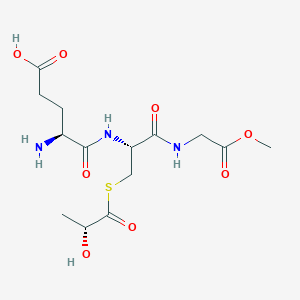

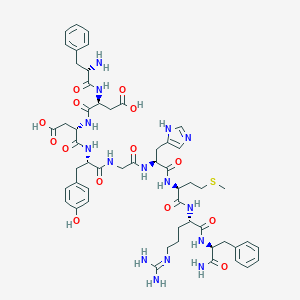

4,5-Epoxy-2-hexenoic acid, also known as (E)-4,5-epoxy-2-hexenoic acid, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.12600 . It is an ester that has been studied for its potential use in the synthesis of diverse polyfunctional compounds .

Synthesis Analysis

The preparation process for 4,5-epoxy-2-hexenoic acid involves the reduction of succinimide in an alcoholic solvent to form a 5-alkoxy-2-pyrrolidone intermediate. This intermediate is then alkylated with a vinyl magnesium halide reagent .Molecular Structure Analysis

The molecular structure of 4,5-Epoxy-2-hexenoic acid consists of an oxirane ring (epoxide), a carboxylic acid group, and a double bond . The presence of these functional groups makes it a versatile compound for various chemical reactions.Chemical Reactions Analysis

4,5-Epoxy-2-hexenoic acid esters can react with alcohols in the presence of an alkoxide, and diazomethane, to the double bond with retention of the oxirane ring. This results in the formation of alkoxylation products and A2-pyrazolines . Additionally, the reaction of esters of 4,5-epoxy-2-hexenoic acid with ketones in the presence of acid catalysts leads to the formation of 4-alkoxy-5-hydroxy-2-hexenoic acid esters .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Addition Reactions : 4,5-Epoxy-2-hexenoic acid esters are known to add alcohols and diazomethane to the double bond, retaining the oxirane ring. This results in the formation of alkoxylation products and Δ2-pyrazolines, with additions occurring at the positively polarized β-carbon atom of the conjugated ether (Glushko et al., 1982).

Polyfunctional Oxides Research : The reaction of 4,5-epoxy-2-hexenoic acid esters with alcohols, in the presence of acid catalysts, leads to esters of 5(4)-hydroxy-4(5)-alkoxy-2-hexenoic acid. This process is selective and predominantly involves opening of the oxide ring (Malinovskii et al., 1974).

Reactions with Ketones : When reacted with ketones in the presence of acid catalysts, 4,5-epoxy-2-hexenoic acid forms various compounds, including 2,2,4-trialkyl-5-(2-carboalkoxyvinyl)-1,3-dioxolanes. Their structures and conformations are often studied using PMR spectra (Samitov et al., 1972).

Regio- and Stereo-selectivity : The reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents demonstrates unique regio- and stereoselectivities, essential for understanding the chemical behavior of this compound (Ibuk et al., 1989).

Structural and Spectroscopic Analysis

Conformational Studies : Investigations into the conformations and configurations of derivatives of 4,5-epoxy-2-hexenoic acid, especially through spectroscopic methods like PMR, provide insights into their structural characteristics (Saotome et al., 2001).

Oxidation Studies : The oxidation processes involving compounds like methyl sorbate, leading to products such as methyl trans-4, 5-epoxy-trans-2-hexenoate, are extensively studied. Such research is crucial for understanding the chemical pathways and products of oxidation reactions (Suhara & Minami, 1966).

Thermal Oxidation Analysis : The thermal oxidation of related compounds, such as methyl hexenoate, reveals a variety of products including epoxyesters and aldehydes. These findings are significant for the comprehension of thermal decomposition and product formation (Whitlock & Nawar, 1976).

Applications in Synthetic Chemistry

Chemoenzymatic Syntheses : The compound plays a role in chemoenzymatic syntheses, where it is used as a precursor or intermediate in the synthesis of various optically active derivatives (Saotome et al., 2000).

Polymer Science : 4,5-Epoxy-2-hexenoic acid derivatives are used in the synthesis of polymers with specific properties, including thermal and mechanical stability, as well as acid-degradability, making them significant in the field of polymer chemistry (You et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-5(9-4)2-3-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLFGOVHRPDSPY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(O1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Epoxy-2-hexenoic acid | |

CAS RN |

145374-95-4 | |

| Record name | 2-Propenoic acid, 3-(3-methyloxiranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145374954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)